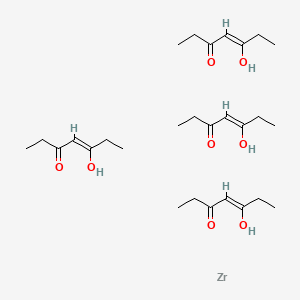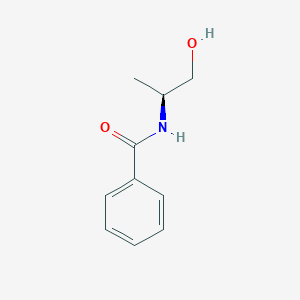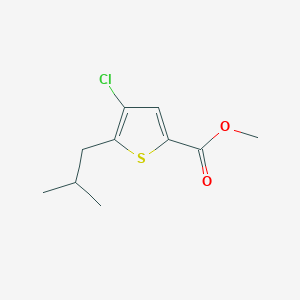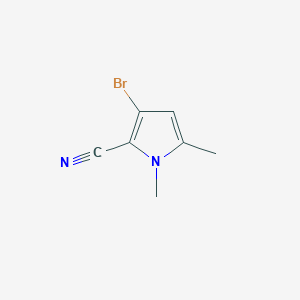
(s)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin is a derivative of camptothecin, a well-known alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is notable for its potent antitumor activity, making it a significant subject of research in medicinal chemistry and oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin typically involves multiple steps starting from camptothecin. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of camptothecin are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Piperazine Moiety: The protected camptothecin undergoes a nucleophilic substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazine moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of camptothecin with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: The compound is used in cell biology to study its effects on cell proliferation and apoptosis.
Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting topoisomerase I, an enzyme crucial for DNA replication.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The primary mechanism of action of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Topotecan: Another camptothecin derivative used clinically as an anticancer agent.
Irinotecan: A prodrug that is converted into its active form, SN-38, which also inhibits topoisomerase I.
Camptothecin: The parent compound from which many derivatives, including (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin, are synthesized.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to camptothecin. These modifications also potentially improve its selectivity and potency against certain cancer cell lines.
This compound continues to be a focal point in the development of new anticancer therapies, highlighting the importance of structural modifications in drug design.
Propriétés
Formule moléculaire |
C26H28N4O5 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
19-ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H28N4O5/c1-3-26(34)19-11-21-23-15(12-30(21)24(32)18(19)14-35-25(26)33)10-16-17(22(31)5-4-20(16)27-23)13-29-8-6-28(2)7-9-29/h4-5,10-11,31,34H,3,6-9,12-14H2,1-2H3 |
Clé InChI |
KWZZLDXIKMLRPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN6CCN(CC6)C)O)N=C4C3=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)




![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)




![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
